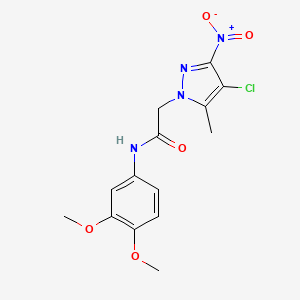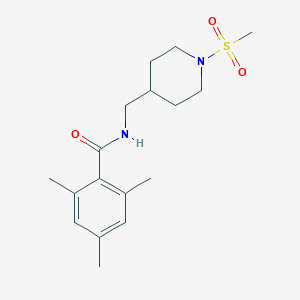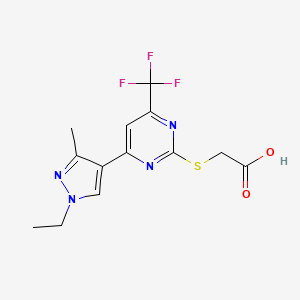![molecular formula C7H11NO2 B2481211 1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone CAS No. 1849357-30-7](/img/structure/B2481211.png)
1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of structures related to "1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone" often involves innovative approaches to construct the bicyclic framework. A notable method includes the intramolecular photochemical [2 + 2]-cyclization, as demonstrated in the advanced synthesis of 2-azabicyclo[3.2.0]heptanes, which are pivotal in drug discovery efforts (Druzhenko et al., 2018). Furthermore, the formation of similar bicyclic structures through reactions like intramolecular hydrogen abstraction promoted by N-radicals showcases the versatility and creativity inherent in modern synthetic chemistry (Francisco et al., 2003).
Molecular Structure Analysis
The molecular structure of "this compound" and its analogs is characterized by the presence of a fused bicyclic ring system, which includes an oxygen atom and a nitrogen atom within the ring structure. This unique configuration lends itself to interesting conformational and stereoelectronic properties, which can be pivotal in the compound's reactivity and interaction with biological targets. Studies on similar structures have utilized NMR spectroscopy and X-ray crystallography to deduce relative stereochemistry and to understand the conformational dynamics of these molecules (Brown et al., 1977).
Chemical Reactions and Properties
The bicyclic structures related to "this compound" exhibit a range of reactivity patterns, particularly in the context of their interactions with nucleophiles and electrophiles. The presence of functional groups such as ketones and ethers within the bicyclic framework influences their chemical behavior, making them suitable for further functionalization. For instance, the reactivity of these compounds towards nucleophilic reagents and their subsequent ring transformations have been documented, demonstrating their versatility as synthetic intermediates (Golding & Hall, 1975).
科学的研究の応用
Photochemical Synthesis in Drug Discovery
The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, as explored in the work of Druzhenko et al. (2018), demonstrates the utility of such compounds in drug discovery. Their study detailed the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, highlighting the potential of these bicyclic structures as advanced building blocks for medicinal chemistry (Druzhenko et al., 2018).
Structure-Activity Relationships
Fernández et al. (1992) investigated the conformation and charge distribution of bicyclic β-lactams, including 7-oxo-1-azabicyclo[3.2.0]heptane and its derivatives. Their ab initio methods provided insights into the structural trends that influence β-lactamase inhibitor capabilities, thus underscoring the significance of these bicyclic structures in understanding the structure-activity relationships of potential pharmacological agents (Fernández, Carballiera, & Ríos, 1992).
Catalysts for Alcohol Oxidation
Toda et al. (2023) identified the optimal framework for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation, utilizing bicyclic structures such as 8-azabicyclo[3.2.1]octan-8-ol. Their research showcases the efficiency of these compounds in catalyzing the oxidation of secondary alcohols to ketones, emphasizing the relevance of these bicyclic backbones in catalysis (Toda et al., 2023).
Synthetic Chemistry Applications
Black et al. (1998) demonstrated the use of 6-oxa-1-azabicyclo[3.1.0]hexanes in photoisomerization and subsequent reactions to afford related pyrrolines. This highlights the role of bicyclic compounds in facilitating unique synthetic routes and transformations, contributing to the diversity of synthetic methods in chemistry (Black, Edwards, & Laaman, 1998).
Morpholine-Based Building Blocks
Walker et al. (2012) focused on the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane as a novel morpholine-based building block. Their work underscores the importance of these bicyclic morpholines in medicinal chemistry research, offering a viable alternative to traditional morpholine structures with similar lipophilicity and achiral properties (Walker, Eklov, & Bedore, 2012).
特性
IUPAC Name |
1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)8-6-2-7(8)4-10-3-6/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELJDZJVFHORQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)
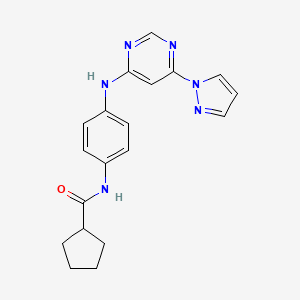
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2481130.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2481133.png)
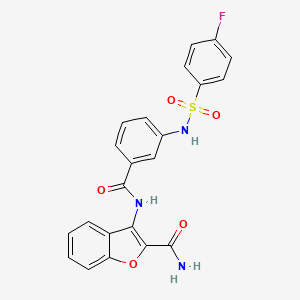
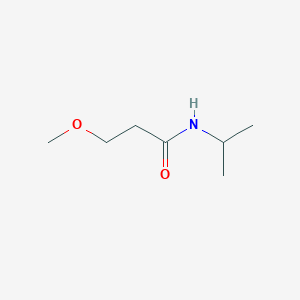
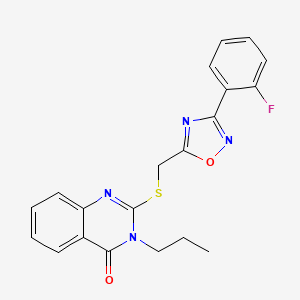

![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)
